Ilimaquinone

Vue d'ensemble

Description

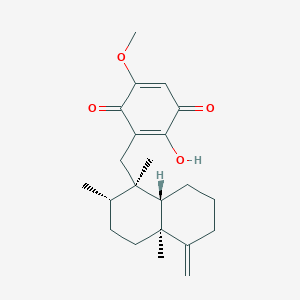

L’ilimaquinone est un composé sesquiterpénique quinonique qui a été isolé pour la première fois de l’éponge marine Smenospongia cerebriformis. Il est connu pour sa structure chimique unique, qui comprend un groupement benzoquinone combiné à un système cyclique trans-décaline portant une double liaison exocyclique . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques et de ses applications thérapeutiques potentielles.

Applications De Recherche Scientifique

Chemistry: Ilimaquinone serves as a valuable compound for studying quinone chemistry and developing new synthetic methodologies.

Medicine: this compound exhibits anticancer properties and has been investigated for its potential use in cancer therapy.

Industry: While industrial applications are limited, this compound’s unique structure and biological activities make it a compound of interest for future pharmaceutical developments.

Mécanisme D'action

L’ilimaquinone exerce ses effets par plusieurs mécanismes :

Inhibition de la pyruvate déshydrogénase kinase 1 : En inhibant cette enzyme, l’this compound réduit la phosphorylation de la pyruvate déshydrogénase, déplaçant le métabolisme énergétique de la glycolyse aérobie vers la phosphorylation oxydative.

Induction de l’apoptose : L’this compound induit l’apoptose dans les cellules cancéreuses en générant des espèces réactives de l’oxygène mitochondriales et en dépolarisant le potentiel de la membrane mitochondriale.

Inhibition des protéines du SRAS-CoV-2 : Il a été démontré que l’this compound inhibe les protéines cibles clés du SRAS-CoV-2, ce qui pourrait interférer avec la réplication virale.

Analyse Biochimique

Biochemical Properties

Ilimaquinone interacts with various enzymes and proteins, notably pyruvate dehydrogenase kinase 1 (PDK1) . It inhibits the activity of PDK1, which plays a crucial role in energy metabolism .

Cellular Effects

This compound has been shown to decrease the viability of human and murine cancer cells, such as A549, DLD-1, RKO, and LLC cells . It influences cell function by shifting energy metabolism from aerobic glycolysis to oxidative phosphorylation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to PDK1 and inhibiting its activity . This leads to a decrease in the phosphorylation of pyruvate dehydrogenase, the substrate of PDK1 . As a result, it shifts the energy metabolism from aerobic glycolysis to oxidative phosphorylation .

Temporal Effects in Laboratory Settings

It has been shown to decrease lactate production and increase oxygen consumption .

Metabolic Pathways

This compound is involved in the metabolic pathway of energy production. It interacts with PDK1, an enzyme that regulates the activity of pyruvate dehydrogenase, a key enzyme in the pathway of oxidative phosphorylation .

Méthodes De Préparation

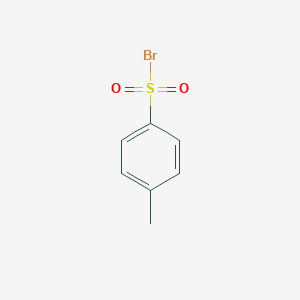

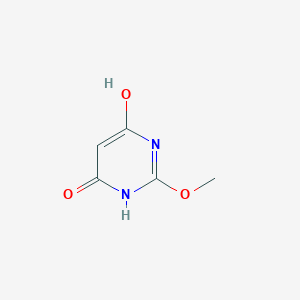

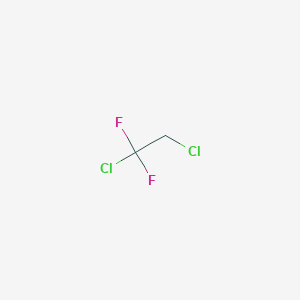

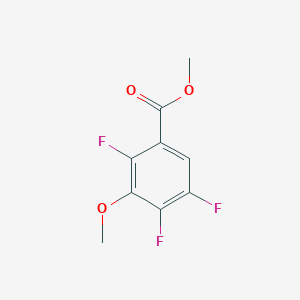

Voies de synthèse et conditions réactionnelles : La synthèse de l’ilimaquinone implique plusieurs étapes, notamment la formation du groupement quinone et la construction du système cyclique trans-décaline. Une voie de synthèse courante implique la décarboxylation radicalaire et la réaction d’addition de la quinone . Les conditions réactionnelles nécessitent généralement l’utilisation de réactifs tels que l’énolate de lithium et l’halogénure de benzyle, suivis d’une exposition à la lumière et du maintien de la température à 0-5 °C .

Méthodes de production industrielle : La production industrielle de l’this compound n’est pas largement établie en raison de sa structure complexe et des défis associés à sa synthèse. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production plus efficaces à l’avenir.

Analyse Des Réactions Chimiques

Types de réactions : L’ilimaquinone subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydée pour former différents dérivés de la quinone.

Réduction : La réduction de l’this compound peut conduire à la formation de dérivés de l’hydroquinone.

Substitution : L’this compound peut subir des réactions de substitution, en particulier au niveau du groupement quinone.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés.

Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes et les nucléophiles dans des conditions acides ou basiques.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la quinone et de l’hydroquinone, qui peuvent présenter différentes activités biologiques.

4. Applications de la recherche scientifique

Chimie : L’this compound sert de composé précieux pour l’étude de la chimie des quinones et le développement de nouvelles méthodologies de synthèse.

Médecine : L’this compound présente des propriétés anticancéreuses et a été étudié pour son utilisation potentielle en thérapie anticancéreuse.

Industrie : Bien que ses applications industrielles soient limitées, la structure unique et les activités biologiques de l’this compound en font un composé d’intérêt pour les développements pharmaceutiques futurs.

Comparaison Avec Des Composés Similaires

L’ilimaquinone peut être comparé à d’autres sesquiterpènes quinoniques et à des composés apparentés :

Composés similaires : La radicicol, la M77976 et d’autres composés contenant du résorcinol présentent des similitudes structurales avec l’this compound.

Unicité : La combinaison unique de l’this compound d’un groupement benzoquinone et d’un système cyclique trans-décaline, ainsi que ses diverses activités biologiques, la distinguent des autres composés similaires.

Propriétés

IUPAC Name |

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWITJNSXCXULM-YVUMSICPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221909 | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71678-03-0 | |

| Record name | Ilimaquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILIMAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

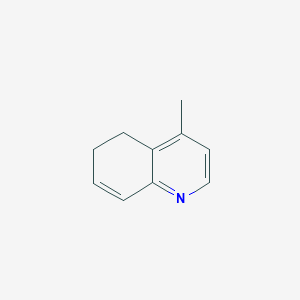

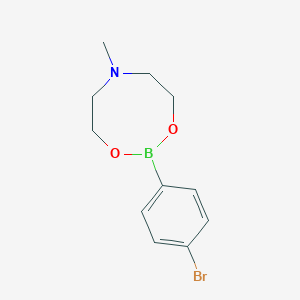

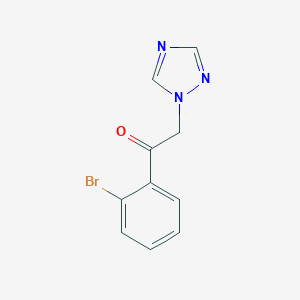

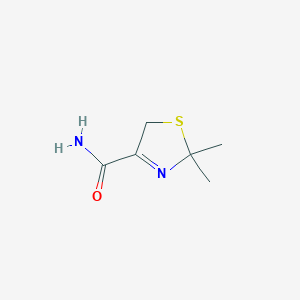

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ilimaquinone exert its cytotoxic effects?

A1: this compound's cytotoxicity is attributed to several mechanisms:

- DNA Damage: this compound, specifically its active hydroquinone form, can directly cleave DNA. [] In cellular environments, both this compound and its precursors can damage cellular DNA, likely through in situ conversion to hydroquinones. []

- Apoptosis Induction: this compound triggers apoptosis through various pathways, including mitochondrial dysfunction, caspase activation (caspase-3 and -9), and modulation of Bcl-2 family proteins. [, ]

- Autophagy Induction: this compound can induce autophagy, a cellular degradation process, which may play a protective role against its cytotoxic effects. [, ]

- Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): this compound inhibits PDK1, leading to a shift in energy metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic shift contributes to its anticancer activity. []

Q2: What is the role of the hydroquinone form of this compound in its activity?

A2: While this compound itself exhibits biological activity, research suggests that its hydroquinone form is the active species responsible for DNA cleavage. [] This conversion likely occurs within the cellular environment, explaining the activity of both this compound and its precursors in cell-based assays. []

Q3: Does this compound interact with specific proteins?

A3: Yes, this compound has been shown to interact with several proteins:* β-catenin: this compound inhibits Wnt/β-catenin signaling by downregulating β-catenin levels, leading to the suppression of multiple myeloma cell proliferation. []* p53: this compound activates the p53 pathway, leading to p53 stabilization, upregulation of p21WAF1/CIP1 expression, and the induction of apoptosis and autophagy in colon cancer cells. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C17H22O3, and its molecular weight is 274.36 g/mol. []

Q5: Are there spectroscopic data available for this compound?

A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass spectrometry, are widely available for this compound and its derivatives. These data are crucial for structural elucidation and are reported in numerous research articles. [, , , , , ]

Q6: How do structural modifications of this compound impact its biological activity?

A6: Structural modifications significantly influence this compound's activity:* Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position of the quinone moiety is crucial for inhibiting Pyruvate Phosphate Dikinase (PPDK) activity. []* C-20 Side Chain: A short hydroxide/alkoxide side chain at C-20 favors PPDK inhibition, while a larger amine side chain is better tolerated for phospholipase A2 (PLA2) inhibition. []* Stereochemistry: The two epimers, this compound and 5-epi-ilimaquinone, exhibit differences in cytotoxicity and apoptosis induction, indicating the importance of stereochemistry for biological activity. []

Q7: What is known about the stability of this compound?

A7: this compound's stability is influenced by factors such as pH and the presence of reducing agents. [] The epimer 5-epi-ilimaquinone generally exhibits higher stability than this compound in rat plasma. []

Q8: What is the pharmacokinetic profile of this compound?

A8: this compound and its epimer, 5-epi-ilimaquinone, display stereo-selective pharmacokinetics in rats. [] Epi-ilimaquinone shows higher stability in plasma, wider distribution, and greater clearance compared to this compound. [] The oral bioavailability of this compound is higher than that of epi-ilimaquinone. []

Q9: What types of in vitro and in vivo studies have been conducted with this compound?

A9: this compound has been extensively studied in various models:

- Cell-based assays: Demonstrated cytotoxicity against multiple human cancer cell lines, including breast cancer [], colon cancer [, ], multiple myeloma [], and oral squamous cell carcinoma. []

- Zebrafish model: Showed potential in attenuating heart failure induced by arachidonic acid (AA) and renal toxins. []

- Starfish oocytes: Exhibited inhibitory effects on oocyte maturation. []

Q10: How is this compound typically analyzed and quantified?

A10: HPLC-MS/MS (High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry) is a commonly employed technique for the simultaneous determination and quantification of this compound and its epimer in biological matrices like plasma. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)